4-(4-Fluorostyryl)-6,6-dimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine
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Overview
Description
4-(4-Fluorostyryl)-6,6-dimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine is a synthetic organic compound characterized by the presence of a fluorostyryl group, a dimethyl group, and a methylsulfanyl group attached to a dihydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorostyryl)-6,6-dimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with appropriate precursors under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol are used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorostyryl)-6,6-dimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorostyryl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted styryl derivatives.
Scientific Research Applications
4-(4-Fluorostyryl)-6,6-dimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-(4-Fluorostyryl)-6,6-dimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorostyryl)-6,6-dimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine
- 4-(4-Bromostyryl)-6,6-dimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine
- 4-(4-Iodostyryl)-6,6-dimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine
Uniqueness
4-(4-Fluorostyryl)-6,6-dimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine is unique due to the presence of the fluorostyryl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications .
Properties
IUPAC Name |
6-[(E)-2-(4-fluorophenyl)ethenyl]-4,4-dimethyl-2-methylsulfanyl-1H-pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2S/c1-15(2)10-13(17-14(18-15)19-3)9-6-11-4-7-12(16)8-5-11/h4-10H,1-3H3,(H,17,18)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMYHJKDNBKURJ-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=C(NC(=N1)SC)C=CC2=CC=C(C=C2)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C=C(NC(=N1)SC)/C=C/C2=CC=C(C=C2)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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